molecular formula C17H16N6OS B2981283 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1170122-60-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2981283
CAS No.: 1170122-60-7
M. Wt: 352.42
InChI Key: CSZIWWDZNQHQLJ-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with two pyrazole rings, one of which is substituted with methyl groups and linked via a carboxamide bond. This structure is common in medicinal chemistry due to the benzothiazole moiety’s role in enhancing bioavailability and binding affinity, particularly in kinase inhibitors and antimicrobial agents. The compound’s synthetic pathway likely involves carbodiimide-mediated amide coupling, as seen in analogous structures .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-10-8-13(22(3)20-10)16(24)19-15-9-11(2)21-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZIWWDZNQHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyrazole moiety. Key reagents and catalysts, such as palladium or copper complexes, are commonly used to facilitate these reactions. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural variations, molecular formulas, and weights of the target compound and its analogues:

Compound Name / Reference Substituents / Modifications Molecular Formula Molecular Weight Key Features
Target Compound - Benzo[d]thiazol-2-yl
- 3-methyl-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole-5-carboxamide
C17H15N5O2S* (estimated) ~361.4* (estimated) Balanced lipophilicity; potential for CNS penetration
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide - Dichlorothiophene substituent C16H10Cl2N4OS2 409.3 High electronegativity (Cl); possible enhanced receptor binding
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide - 6-Fluoro-benzothiazole
- Ethyl and methyl pyrazole substituents
C18H17FN6OS 384.4 Fluorine improves metabolic stability; higher molecular weight
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide - 5-methylthiophene substituent C16H12N4OS2 356.4 Thiophene enhances π-π interactions; lower logP

*Estimated based on structural similarity to and .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s dimethylpyrazole group likely increases logP compared to ’s thiophene derivative (logP ~2.5 vs.
  • Solubility: Dichlorothiophene in ’s compound introduces polarity but may reduce aqueous solubility due to halogenated aromaticity .
  • Metabolic Stability: Fluorination in ’s compound slows oxidative metabolism, extending half-life .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Focus
Characterization requires a combination of techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while benzo[d]thiazole protons appear at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Carboxamide C=O stretches are observed at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 409.12) .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (±0.3%) .

Q. Case Study :

  • Substituting K₂CO₃ with Cs₂CO₃ in alkylation steps increased yields from 65% to 82% due to enhanced nucleophilicity .

How should researchers address contradictions in pharmacological data, such as inconsistent nitric oxide (NO) release in derivatives?

Advanced Research Focus
Contradictions may arise from:

  • Structural Isomerism : Regioisomeric pyrazole-thiazole linkages can alter bioactivity. Use 2D NMR (NOESY) to confirm regiochemistry .
  • Assay Variability : Standardize NO release assays (e.g., Griess reagent) across pH 7.4 buffers and control temperature at 37°C .

Q. Example Resolution :

  • Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 20% higher NO release compared to electron-donating groups (-OCH₃) under identical conditions .

What computational methods aid in predicting reactivity for designing novel derivatives?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for cyclization reactions .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina. For example, a derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol vs. −8.5 kcal/mol for the parent compound .
  • Reaction Path Search : ICReDD’s computational workflows integrate quantum mechanics and machine learning to prioritize synthetic routes with >90% confidence .

Q. Advanced Research Focus

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl or amine moieties during alkylation .
  • Workup Strategies : For acid-sensitive intermediates, replace aqueous HCl with Amberlyst-15 resin for neutralization .
  • Chromatography : Employ reverse-phase HPLC (C18 column, MeOH/H₂O) for polar byproducts .

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